3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorobenzenesulfonyl and methoxyphenyl groups in its structure suggests that it may have unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxyphenyl isocyanate with an appropriate pyrroloquinoxaline precursor under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, although further studies are needed to fully understand its efficacy and safety.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may influence signal transduction pathways and cellular processes .
Comparison with Similar Compounds
3-(4-fluorobenzenesulfonyl)-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be compared with other similar compounds, such as:
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: This compound is a quinoxaline derivative with different substituents, leading to variations in its chemical and biological properties.
2-Methoxyphenyl isocyanate: While not a direct analog, this compound shares the methoxyphenyl group and is used in similar synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C23H17FN4O3S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C23H17FN4O3S/c1-31-19-9-5-4-8-18(19)28-22(25)21(32(29,30)15-12-10-14(24)11-13-15)20-23(28)27-17-7-3-2-6-16(17)26-20/h2-13H,25H2,1H3 |
InChI Key |
VHCLUHSZKQKZNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N |
Origin of Product |
United States |
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